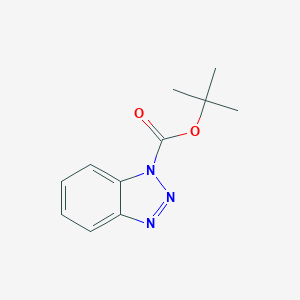

N-Boc-Benzotriazole

概要

説明

N-Boc-Benzotriazole is a derivative of benzotriazole, where the benzotriazole moiety is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis due to its stability and versatility. The Boc group serves as a protecting group for amines, making this compound a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions: N-Boc-Benzotriazole can be synthesized through the reaction of benzotriazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product.

化学反応の分析

Deprotection Reactions

The Boc group in N-Boc-benzotriazole is cleaved under diverse conditions, enabling controlled amine liberation:

Aqueous Thermal Deprotection

-

Conditions : Heating in water (60–100°C) without additional catalysts.

-

Mechanism : Hydrolysis via hydrogen-bonding interactions with water at elevated temperatures.

-

Example :

Acid-Catalyzed Cleavage

-

Conditions : HCl in toluene/isopropanol mixtures.

-

Kinetics : Second-order dependence on HCl concentration, indicating a general acid-catalyzed mechanism involving ion-pair intermediates .

-

Example :

Reductive Deprotection

-

Conditions : NaBH₄ in ethanol.

-

Selectivity : Effective for Boc removal from heterocycles (imidazoles, benzimidazoles) without affecting esters or other acid-labile groups .

-

Example :

Coupling and Functionalization Reactions

N-Boc-benzotriazole serves as an intermediate in peptide synthesis and cross-coupling reactions:

Peptide Bond Formation

-

Mechanochemical Synthesis :

Arylboroxine Coupling

-

Conditions : Rhodium catalysis in the presence of arylboroxines.

-

Outcome : Direct conversion to secondary benzamides with tolerance for reducible functional groups (e.g., nitro, cyano) .

Stability and Solubility

-

Thermal Stability : Stable in boiling water (up to 100°C) but hydrolyzes at 110°C under reflux .

-

Solubility : Poor in cold water but improves at 60–100°C due to hydrogen-bonding with functional groups .

-

Acid Resistance : Resists hydrolysis in mildly acidic media (e.g., TFA) but degrades in strong mineral acids (H₂SO₄, HCl) .

Ozonolysis Reactions

-

Pathway : Ozone reacts with the benzotriazole ring, forming hydroxyperoxide intermediates that decompose to glyoxylic acid and m/z 124/150 products .

-

Deuterium Labeling : Confirms direct ozone attack on the aromatic ring rather than radical pathways .

Benzotriazole-Mediated Acylation

-

Role of Carboxylic Acids : Protonation of benzotriazole’s N2 atom enhances carbonyl electrophilicity, enabling amide formation with aromatic amines (e.g., 2-aminobenzophenone coupling in 3 h) .

Comparative Reaction Data

科学的研究の応用

Synthesis and Reactivity

N-Boc-benzotriazole can be synthesized through several methods, including the reaction of benzotriazole with Boc anhydride. Its reactivity allows it to participate in nucleophilic substitution reactions, particularly with amines and carboxylic acids. The compound serves as an acylating agent, providing a stable alternative to traditional acid chlorides.

Table 1: Comparison of Acylating Agents

| Property | This compound | Acid Chlorides |

|---|---|---|

| Stability | High | Low |

| Reactivity | Moderate | High |

| Side Reactions | Minimal | Common |

| Use in Synthesis | Versatile | Limited |

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. It acts as an acylating agent for amino acids, facilitating the formation of peptide bonds without significant side reactions. For instance, studies have shown that this compound can efficiently couple with amino acids to form peptides with high yields and purity .

Case Study: Synthesis of Taurine-Containing Peptides

- Researchers utilized this compound for the acylation of taurine derivatives, achieving efficient peptide synthesis under mild conditions. This method demonstrated the utility of benzotriazole derivatives in constructing complex peptide structures .

Medicinal Chemistry

This compound has been employed in the development of various bioactive compounds. Its ability to protect functional groups during synthesis allows for the construction of complex pharmacophores.

Case Study: Synthesis of Benzodiazepine Derivatives

- A recent study highlighted the use of this compound in synthesizing benzodiazepine derivatives from amino acids and benzophenone derivatives. The reaction conditions were optimized to yield significant amounts of the desired products while maintaining the integrity of sensitive functional groups .

Antibacterial Applications

Recent research has explored the antibacterial potential of compounds derived from this compound. These studies indicate that benzothiazole derivatives synthesized using this compound exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity Assessment

- Compounds synthesized from this compound displayed potent inhibition against Enterococcus faecalis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Fluorescent Properties

This compound derivatives have also been investigated for their fluorescent properties, making them suitable for applications in bioimaging and sensing technologies.

Case Study: Development of Fluorescent Probes

作用機序

The mechanism of action of N-Boc-Benzotriazole primarily involves its role as a protecting group. The Boc group stabilizes the benzotriazole moiety, preventing unwanted reactions during synthetic processes. Upon deprotection, the benzotriazole can participate in various chemical transformations, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

類似化合物との比較

N-Fmoc-Benzotriazole: Another protecting group derivative, where the benzotriazole is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

N-Cbz-Benzotriazole: A derivative with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: N-Boc-Benzotriazole is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required. Compared to N-Fmoc-Benzotriazole and N-Cbz-Benzotriazole, this compound offers a balance of stability and reactivity, making it a versatile tool in organic synthesis.

生物活性

N-Boc-benzotriazole is a derivative of benzotriazole that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, exhibits significant potential in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound has the chemical formula CHNO and is identified by the PubChem CID 3713879. Its structure includes a benzotriazole moiety, which is known for its pharmacological versatility due to its ability to interact with various biological targets .

Antimicrobial Activity

Benzotriazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Several studies have reported their effectiveness against a range of pathogens:

- Gram-positive and Gram-negative Bacteria : Research indicated that certain benzotriazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus (both MRSA and MSSA), with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Protozoan Infections : Compounds similar to this compound have shown effectiveness against protozoan parasites like Trypanosoma cruzi, where derivatives displayed dose-dependent growth inhibition .

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Significant antibacterial activity | 12.5 - 25 |

| Trypanosoma cruzi | Growth inhibition | 25 - 50 |

Antiviral Properties

This compound has also been evaluated for its antiviral properties. Studies have shown that it may protect cells from viral infections:

- Coxsackievirus B5 : In vitro assays revealed that certain benzotriazole derivatives could protect cells from CVB5 infection without exhibiting cytotoxicity. The mechanism involves interference with the early stages of viral attachment .

- HCV Inhibition : Some benzotriazole derivatives have been shown to selectively inhibit Hepatitis C virus helicase activity, suggesting potential as therapeutic agents for viral infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various contexts:

- Hepatocarcinoma Proliferation : Certain benzotriazole derivatives have demonstrated the ability to inhibit the proliferation of hepatocarcinoma cells, indicating their potential as anticancer agents .

- Mechanism of Action : The compounds may exert their effects through multiple pathways, including apoptosis induction in cancer cells, although specific mechanisms related to this compound require further investigation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized a series of benzotriazole derivatives and tested them against various bacterial strains. The results indicated that modifications on the benzotriazole ring significantly affected antimicrobial potency.

- Antiviral Activity Against Enteroviruses : Research focused on the protective effects of specific benzotriazoles against enteroviruses showed promising results, with EC50 values indicating effective concentrations for preventing viral replication.

特性

IUPAC Name |

tert-butyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMQPTCDOIQMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395399 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130384-98-4 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。